Superior in vitro Potency Against C. difficile Compared to Ciprofloxacin
In a head-to-head in vitro study against 69 clinical isolates of *Clostridium difficile*, efrotomycin demonstrated substantially higher potency than ciprofloxacin. Efrotomycin's MIC50 and MIC90 values were 0.125 mcg/mL and 0.25 mcg/mL, respectively, which are 64-fold and 32-fold lower than the corresponding values for ciprofloxacin (MIC50/MIC90 = 8 mcg/mL) [1]. This confirms efrotomycin as a highly active anti-*C. difficile* agent in vitro.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. difficile |
|---|---|
| Target Compound Data | MIC50 = 0.125 mcg/mL; MIC90 = 0.25 mcg/mL |
| Comparator Or Baseline | Ciprofloxacin (MIC50 = 8 mcg/mL; MIC90 = 8 mcg/mL) |
| Quantified Difference | Efrotomycin is 64-fold more potent (MIC50) and 32-fold more potent (MIC90) than ciprofloxacin. |
| Conditions | Agar dilution method; 69 clinical isolates |
Why This Matters
For researchers investigating *C. difficile* colitis models or anaerobic infection therapeutics, this data defines efrotomycin as a validated, highly potent positive control or lead compound, far exceeding the potency of a common clinical benchmark antibiotic.
- [1] Clabots CR, et al. In vitro activity of efrotomycin, ciprofloxacin, and six other antimicrobials against Clostridium difficile. Diagn Microbiol Infect Dis. 1987 Jan;6(1):49-52. View Source
